molecular formula C19H27ClN4O5 B1673404 Hoquizil hydrochloride CAS No. 23256-28-2

Hoquizil hydrochloride

Cat. No. B1673404
CAS RN: 23256-28-2
M. Wt: 426.9 g/mol
InChI Key: UGBDUZVYTXIXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hoquizil hydrochloride is a novel bronchodilator with oral activity, primarily used in research settings. It is known for its ability to relax bronchial muscles, making it a potential candidate for treating respiratory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hoquizil hydrochloride involves the esterification of 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylic acid with 2-hydroxy-2-methylpropyl alcohol. The reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups on the quinazoline ring.

    Reduction: The compound is relatively stable under reducing conditions, but the quinazoline ring can be reduced under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hoquizil hydrochloride has several applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and substitution reactions.

    Biology: Investigated for its potential effects on bronchial muscle relaxation and respiratory function.

    Medicine: Explored as a potential therapeutic agent for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

    Industry: Utilized in the development of new bronchodilator drugs and formulations.

Mechanism of Action

Hoquizil hydrochloride exerts its effects by targeting the bronchial smooth muscles. It acts as a bronchodilator by inhibiting the contraction of these muscles, likely through the modulation of calcium ion channels and cyclic adenosine monophosphate (cAMP) pathways. This leads to the relaxation of bronchial muscles and improved airflow .

Similar Compounds:

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which allows for oral activity and a distinct mechanism of action compared to other bronchodilators. Its potential for fewer side effects and targeted action makes it a promising candidate for further research and development .

properties

CAS RN

23256-28-2

Molecular Formula

C19H27ClN4O5

Molecular Weight

426.9 g/mol

IUPAC Name

(2-hydroxy-2-methylpropyl) 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C19H26N4O5.ClH/c1-19(2,25)11-28-18(24)23-7-5-22(6-8-23)17-13-9-15(26-3)16(27-4)10-14(13)20-12-21-17;/h9-10,12,25H,5-8,11H2,1-4H3;1H

InChI Key

UGBDUZVYTXIXHU-UHFFFAOYSA-N

SMILES

CC(C)(COC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC)O.Cl

Canonical SMILES

CC(C)(COC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC)O.Cl

Appearance

Solid powder

Other CAS RN

23256-28-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Hoquizil hydrochloride;  Hoquizil HCl;  CP-14,185-1;  CP-14185-1.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hoquizil hydrochloride
Reactant of Route 2
Reactant of Route 2
Hoquizil hydrochloride
Reactant of Route 3
Reactant of Route 3
Hoquizil hydrochloride
Reactant of Route 4
Reactant of Route 4
Hoquizil hydrochloride
Reactant of Route 5
Reactant of Route 5
Hoquizil hydrochloride
Reactant of Route 6
Reactant of Route 6
Hoquizil hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.